molecular formula C25H24N2O7S B11251962 methyl 2-[({4-[(4-methoxyphenyl)sulfonyl]-7-methyl-3,4-dihydro-2H-1,4-benzoxazin-2-yl}carbonyl)amino]benzoate

methyl 2-[({4-[(4-methoxyphenyl)sulfonyl]-7-methyl-3,4-dihydro-2H-1,4-benzoxazin-2-yl}carbonyl)amino]benzoate

Cat. No.: B11251962
M. Wt: 496.5 g/mol
InChI Key: ZGXOJMIYWLTZJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHYL 2-[4-(4-METHOXYBENZENESULFONYL)-7-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-AMIDO]BENZOATE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[4-(4-METHOXYBENZENESULFONYL)-7-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-AMIDO]BENZOATE involves multiple steps. One common approach starts with the preparation of 4-methoxybenzenesulfonyl chloride, which is then reacted with 3-methyl-3,4-dihydro-2H-1,4-benzoxazine to form an intermediate product. This intermediate is further reacted with methyl 2-amidobenzoate under specific conditions to yield the final compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-[4-(4-METHOXYBENZENESULFONYL)-7-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-AMIDO]BENZOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can lead to the formation of amine derivatives.

Scientific Research Applications

METHYL 2-[4-(4-METHOXYBENZENESULFONYL)-7-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-AMIDO]BENZOATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of METHYL 2-[4-(4-METHOXYBENZENESULFONYL)-7-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-AMIDO]BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 2-[4-(4-METHOXYBENZENESULFONYL)-7-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-AMIDO]BENZOATE is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C25H24N2O7S

Molecular Weight

496.5 g/mol

IUPAC Name

methyl 2-[[4-(4-methoxyphenyl)sulfonyl-7-methyl-2,3-dihydro-1,4-benzoxazine-2-carbonyl]amino]benzoate

InChI

InChI=1S/C25H24N2O7S/c1-16-8-13-21-22(14-16)34-23(24(28)26-20-7-5-4-6-19(20)25(29)33-3)15-27(21)35(30,31)18-11-9-17(32-2)10-12-18/h4-14,23H,15H2,1-3H3,(H,26,28)

InChI Key

ZGXOJMIYWLTZJV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(CC(O2)C(=O)NC3=CC=CC=C3C(=O)OC)S(=O)(=O)C4=CC=C(C=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.